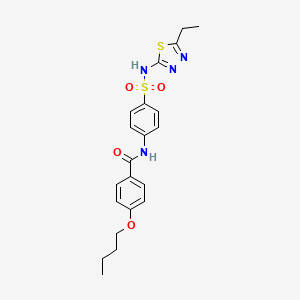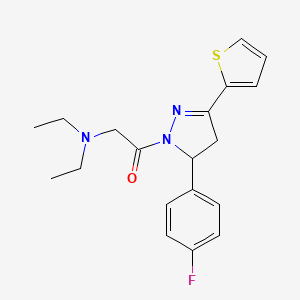
2-(diethylamino)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This would involve a detailed description of how to synthesize the compound from readily available starting materials. It would include the specific reactions involved, the conditions under which they are carried out, and the yields of each step.Molecular Structure Analysis
This would involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions with various reagents, under various conditions, and with various catalysts.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectroscopic properties, such as its UV/Vis, IR, NMR, and mass spectra.Wissenschaftliche Forschungsanwendungen
Potential Antipsychotic Applications
Research has indicated that compounds related to 2-(Diethylamino)-1-(5-(4-Fluorophenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Ethanone have potential applications as antipsychotic agents. For instance, studies have found that similar compounds exhibit antipsychotic-like profiles in behavioral animal tests. These compounds, notably, do not interact with dopamine receptors, unlike many clinically available antipsychotic agents. This unique mechanism of action suggests potential use in the treatment of psychiatric disorders without the typical side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Antimicrobial Activity
Compounds structurally similar to 2-(Diethylamino)-1-(5-(4-Fluorophenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Ethanone have been investigated for their antimicrobial properties. Novel Schiff bases using related chemical structures have shown significant in vitro antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Puthran et al., 2019).
Molecular Docking and Drug Design
The compound and its analogs have been used in molecular docking studies, which are crucial for understanding the interactions of potential drugs with biological targets. Such studies have indicated that specific structural components of these compounds are essential for binding to target proteins, suggesting their potential as lead compounds in the design of new therapeutic agents (Mary et al., 2015).
Detection of Metal Ions
Certain derivatives of this compound have been utilized in the development of sensitive probes for the detection of metal ions, such as Cr3+. These compounds exhibit significant changes in fluorescence upon binding to specific ions, highlighting their utility in environmental monitoring and biochemical assays (Mani et al., 2018).
Antitubercular Activity
Research has also been conducted on derivatives of this compound for their potential antitubercular activity. Some synthesized compounds in this category have shown increased potency against Mycobacterium tuberculosis, suggesting their potential in the treatment of tuberculosis (Venugopal et al., 2020).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and its environmental impact. It could also involve studying how to safely handle and dispose of the compound.
Zukünftige Richtungen
This would involve speculating on potential future research directions. For example, if the compound is a drug, this could involve suggesting potential new therapeutic applications. If the compound is a new material, this could involve suggesting potential new uses.
Eigenschaften
IUPAC Name |
2-(diethylamino)-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3OS/c1-3-22(4-2)13-19(24)23-17(14-7-9-15(20)10-8-14)12-16(21-23)18-6-5-11-25-18/h5-11,17H,3-4,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBUFDGHBYMMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(diethylamino)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

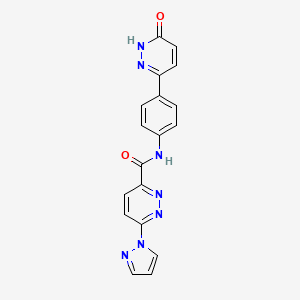
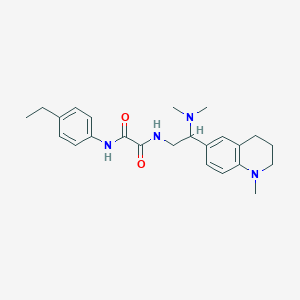
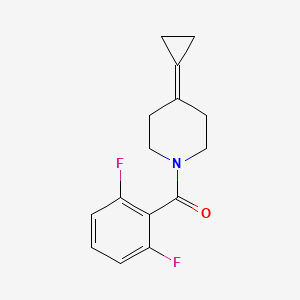
![2-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2847072.png)
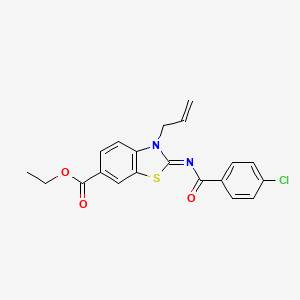
![5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2847074.png)
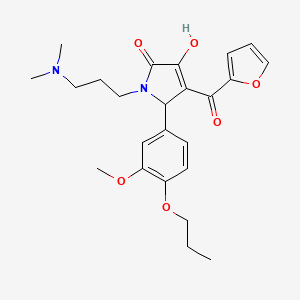
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2847076.png)
![1-(4-Chlorophenyl)-2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2847077.png)
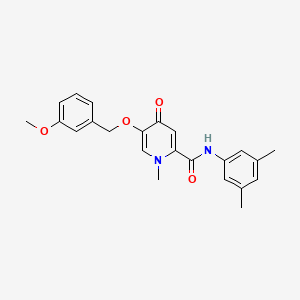
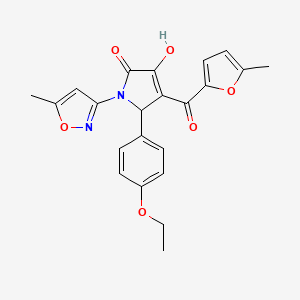
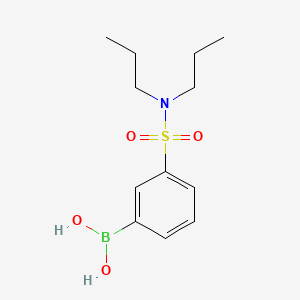
![N-(4-methoxybenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2847083.png)
